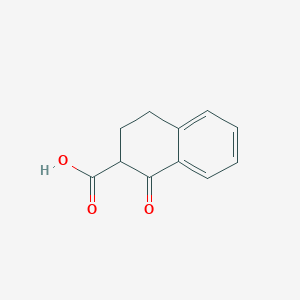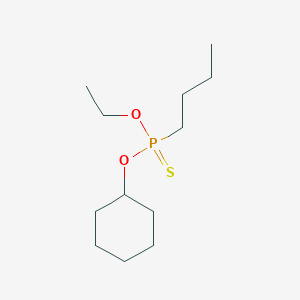
O-Cyclohexyl O-ethyl butylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Cyclohexyl O-ethyl butylphosphonothioate is an organophosphorus compound known for its unique chemical structure and properties This compound is part of a broader class of phosphonothioates, which are characterized by the presence of a phosphorus atom bonded to sulfur, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Cyclohexyl O-ethyl butylphosphonothioate typically involves the reaction of cyclohexanol, ethyl alcohol, and butylphosphonothioic dichloride. The process can be summarized as follows:
Formation of Cyclohexyl Phosphonothioate: Cyclohexanol reacts with butylphosphonothioic dichloride in the presence of a base such as pyridine to form cyclohexyl phosphonothioate.
Esterification: The cyclohexyl phosphonothioate is then reacted with ethyl alcohol under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form cyclohexanol, ethyl alcohol, and butylphosphonic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or cyclohexyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Cyclohexanol, ethyl alcohol, and butylphosphonic acid.
Substitution: Corresponding substituted phosphonothioates.
Scientific Research Applications
O-Cyclohexyl O-ethyl butylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially in the treatment of neurological disorders.
Industry: Utilized in the synthesis of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-Cyclohexyl O-ethyl butylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.
Comparison with Similar Compounds
O-Ethyl methylphosphonothioic acid: Another organophosphorus compound with similar structural features but different functional groups.
O-Cyclohexyl O-ethyl methylphosphonothioate: Similar in structure but with a methyl group instead of a butyl group.
Uniqueness: O-Cyclohexyl O-ethyl butylphosphonothioate is unique due to its specific combination of cyclohexyl, ethyl, and butyl groups attached to the phosphonothioate core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62507-73-7 |
|---|---|
Molecular Formula |
C12H25O2PS |
Molecular Weight |
264.37 g/mol |
IUPAC Name |
butyl-cyclohexyloxy-ethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H25O2PS/c1-3-5-11-15(16,13-4-2)14-12-9-7-6-8-10-12/h12H,3-11H2,1-2H3 |
InChI Key |
HHDWAZFNRSMVOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=S)(OCC)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[(4-nonylphenyl)ethynyl]benzene](/img/structure/B14524018.png)
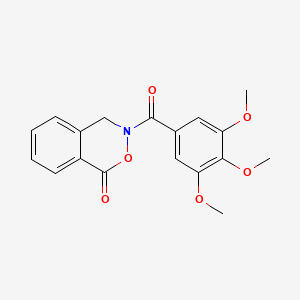
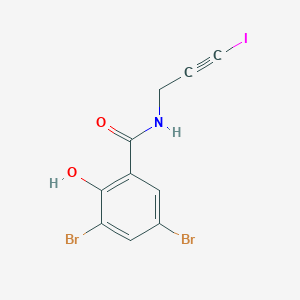

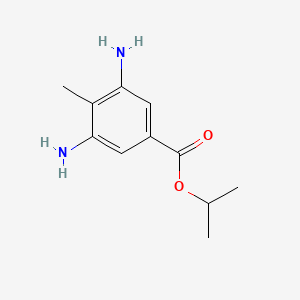
![N,N'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14524064.png)
![Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate](/img/structure/B14524073.png)
![Ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate](/img/structure/B14524076.png)
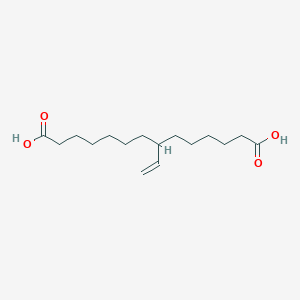
![Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate](/img/structure/B14524078.png)
![2-[(2-Amino-6-methylpyridin-3-yl)oxy]-N,N-diethylacetamide](/img/structure/B14524086.png)

![(4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate](/img/structure/B14524095.png)
